(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid
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Overview
Description
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold.
Introduction of the boronic acid group: The tetrahydroisoquinoline derivative can be further functionalized by introducing the boronic acid group through a borylation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.
Reduction: Alcohol derivatives of the compound.
Substitution: Various biaryl or vinyl derivatives formed through cross-coupling reactions.
Scientific Research Applications
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the boronic acid group.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: A halogenated derivative with different reactivity and biological properties.
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid: A carboxylic acid derivative with distinct chemical and biological characteristics.
Uniqueness: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts specific reactivity and allows for versatile functionalization through cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
Properties
Molecular Formula |
C9H10BNO3 |
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Molecular Weight |
190.99 g/mol |
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-8-6(4-5-11-9)2-1-3-7(8)10(13)14/h1-3,13-14H,4-5H2,(H,11,12) |
InChI Key |
LEBPKWPDFZUDAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)CCNC2=O)(O)O |
Origin of Product |
United States |
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